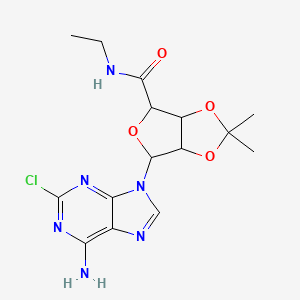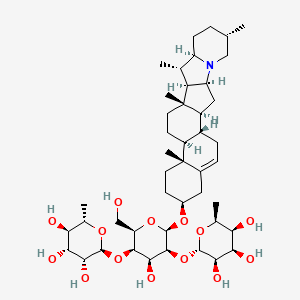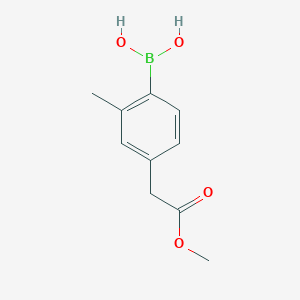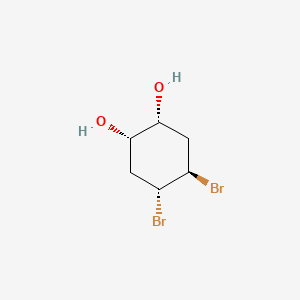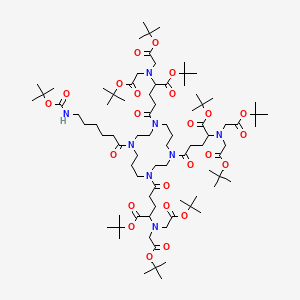
Tris-NTA per-Tert-butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris-NTA per-Tert-butyl Ester involves the reaction of nitrilotriacetic acid (NTA) with tert-butyl chloroformate in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency and sustainability of the synthesis . These systems allow for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Substitution reactions involve the replacement of tert-butyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, nickel or rhodium catalyst
Substitution: Thionyl chloride, dichloromethane
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides
Scientific Research Applications
Chemistry: Tris-NTA per-Tert-butyl Ester is used in the synthesis of bifunctional chelating agents, which are essential for labeling biomolecules with radiometal or paramagnetic ions .
Biology: In biological research, the compound is used to study protein interactions and metal ion binding. It is particularly useful in proteomics for the purification and analysis of proteins .
Industry: In the industrial sector, this compound is used in the production of catalysts and other chemical intermediates .
Mechanism of Action
Tris-NTA per-Tert-butyl Ester exerts its effects by forming stable complexes with metal ions. The compound’s nitrilotriacetic acid moiety binds to metal ions through coordination bonds, creating a stable chelate complex . This mechanism is crucial for its applications in proteomics and metal ion binding studies.
Comparison with Similar Compounds
DOTA-tris(tert-butyl ester): Used as a precursor for bifunctional chelating agents.
HBED-CC-tris(tert-butyl ester): Used in the preparation of chelating agents for radiopharmaceuticals.
Uniqueness: Tris-NTA per-Tert-butyl Ester is unique due to its specific structure, which allows for the formation of highly stable metal ion complexes. This property makes it particularly valuable in proteomics research and other applications requiring stable metal chelation .
Properties
Molecular Formula |
C84H148N8O24 |
|---|---|
Molecular Weight |
1654.1 g/mol |
IUPAC Name |
tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106) |
InChI Key |
ZKMCGMDLFWZTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
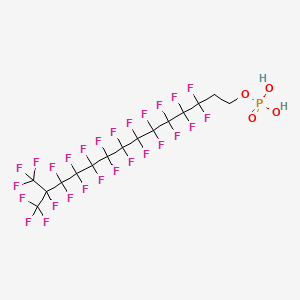
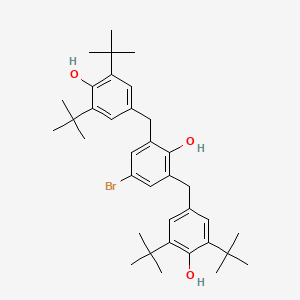
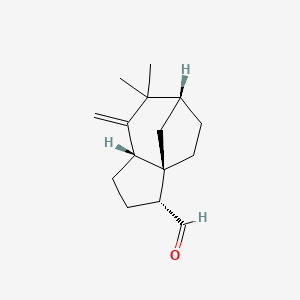


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
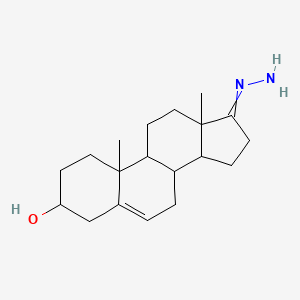
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
